2-Amino-N(6)-methyl-N(6)-hydroxyadenine

Vue d'ensemble

Description

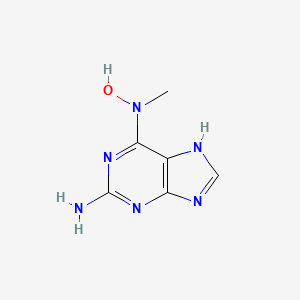

2-Amino-N(6)-methyl-N(6)-hydroxyadenine is a synthetic derivative of adenine, a fundamental component of nucleic acids. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure, featuring an amino group, a methyl group, and a hydroxy group attached to the adenine core, imparts distinct chemical properties that can be exploited for various scientific purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine typically involves multi-step organic reactions. One common method starts with adenine as the precursor. The amino group at the 2-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source. The methylation at the N(6) position can be achieved using methyl iodide or a similar methylating agent under basic conditions. The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or specific hydroxylating enzymes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate large volumes and often employ continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. Quality control measures, including chromatography and spectroscopy, are implemented to monitor the synthesis process and ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N(6)-methyl-N(6)-hydroxyadenine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a hydrogen atom.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of 2-Amino-N(6)-methyl-N(6)-oxo-adenine.

Reduction: Formation of 2-Amino-N(6)-methyl-adenine.

Substitution: Formation of various substituted adenine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Mutagenicity Studies

AHA has been extensively studied for its mutagenic effects across various biological systems. Research indicates that AHA is a potent mutagen in bacterial strains such as Escherichia coli and Salmonella typhimurium.

- Bacterial Mutagenesis : In studies involving Salmonella typhimurium, AHA demonstrated a strong capacity to induce mutations, particularly base transitions. The mechanism of mutagenesis was linked to the incorporation of AHA into DNA, leading to errors during replication .

- Mammalian Systems : The mouse lymphoma L5178Y cell line was used to assess the mutagenic potential of AHA. Results revealed that low concentrations of AHA increased the frequency of ouabain-resistant mutants, indicating its capacity to induce genetic changes even at non-toxic levels .

Role in DNA Repair Mechanisms

AHA's interaction with DNA repair processes has garnered attention due to its implications in understanding mutagenesis and carcinogenesis.

- DNA Damage Response : AHA has been shown to influence the activity of DNA repair enzymes. For instance, it affects the repair of cyclopyrimidine dimers induced by UV radiation, highlighting its role in modulating DNA damage responses .

- Methylation Effects : The presence of N6-methyladenine (N6mA) has been associated with reduced misincorporation of 8-oxo-guanine during DNA synthesis, suggesting that AHA may play a role in fine-tuning the fidelity of DNA replication under stress conditions .

Potential Therapeutic Applications

The therapeutic potential of AHA is being explored, particularly in cancer treatment due to its ability to induce mutations selectively.

- Cancer Research : AHA's mutagenic properties can be harnessed in cancer research to understand tumorigenesis better. Its selective induction of mutations may provide insights into how certain cancers develop and progress .

- Antitumor Activity : Preliminary studies suggest that compounds related to AHA may exhibit cytotoxic effects against various cancer cell lines. This opens avenues for developing new anticancer drugs that exploit the mutagenic nature of AHA while minimizing harm to normal cells .

Data Summary Table

| Application Area | Observations | Key Findings |

|---|---|---|

| Mutagenicity | Induces mutations in bacteria | Strong mutagenic effects observed |

| DNA Repair | Influences DNA damage response | Modulates repair enzyme activity |

| Cancer Research | Potential for targeted cancer therapies | Cytotoxicity against cancer cell lines |

Case Study 1: Bacterial Mutagenesis

In a study examining the genetic activity of AHA, researchers found that it was more potent than other analogs like N6-hydroxyadenine in inducing mutations in bacterial strains. The findings suggest a unique mechanism where AHA preferentially induces base transitions without significantly affecting repair pathways .

Case Study 2: Antitumor Activity

Research into structurally similar compounds indicated that derivatives of AHA could inhibit specific metabolic pathways crucial for cancer cell survival. These findings suggest that further exploration of AHA derivatives could lead to novel anticancer agents with improved efficacy and selectivity .

Mécanisme D'action

The mechanism of action of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting normal base pairing and potentially inhibiting replication and transcription processes. It may also act as an inhibitor of specific enzymes involved in nucleic acid metabolism, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-N(6)-methyladenine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Amino-N(6)-hydroxyadenine: Lacks the methyl group, which may affect its binding affinity and specificity in biological systems.

N(6)-Methyl-N(6)-hydroxyadenine:

Uniqueness

2-Amino-N(6)-methyl-N(6)-hydroxyadenine is unique due to the presence of all three functional groups (amino, methyl, and hydroxy) on the adenine core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with nucleic acids and enzymes sets it apart from similar compounds.

Activité Biologique

2-Amino-N(6)-methyl-N(6)-hydroxyadenine (AHA) is a purine derivative that has garnered attention due to its significant biological activity, particularly in mutagenicity and its potential implications in genetic research and toxicology. This article reviews the biological activity of AHA, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AHA is characterized by the presence of amino and hydroxy groups at the N(6) position of the adenine base. Its structural formula can be represented as follows:

The presence of these functional groups contributes to its biological activity, particularly its interaction with nucleic acids.

Mutagenic Activity

AHA exhibits potent mutagenic properties across various biological systems. Studies have demonstrated that AHA induces mutations primarily through base-pair substitutions, particularly AT to GC transitions. This mutagenicity has been observed in several model organisms, including bacteria and eukaryotic cells.

Key Findings:

- In Salmonella typhimurium and Escherichia coli , AHA was found to be a more effective mutagen compared to its analogs, with significant implications for genetic risk assessments in environmental toxicology .

- Research indicated that AHA's mutagenicity is influenced by the assay system used, with variations in potency observed across different eukaryotic models .

The mechanisms underlying AHA's mutagenic effects involve several pathways:

- Base Pair Substitution : AHA primarily induces AT to GC transitions, which can lead to point mutations during DNA replication.

- Chromosomal Damage : High concentrations of AHA have been shown to induce chromosomal damage, as evidenced by micronucleus formation in various assays .

- Interference with DNA Repair Mechanisms : Studies suggest that AHA's mutagenic activity may not be significantly affected by DNA repair mutations, indicating a direct interaction with the DNA replication machinery .

Case Studies

Several studies have highlighted the biological implications of AHA's activity:

- Mouse Lymphoma Assay : In this assay, AHA demonstrated significant mutagenic potential, leading to a high frequency of point mutations .

- Eukaryotic Assays : In tests involving Neurospora and other eukaryotic systems, AHA showed comparable mutagenic potency to known alkylating agents such as ethyl methanesulfonate (EMS), underscoring its relevance in genetic toxicity studies .

Comparative Analysis

The following table summarizes the mutagenic effects of AHA compared to other known mutagens:

| Compound | Model Organism | Mutagenic Potency | Mechanism of Action |

|---|---|---|---|

| 2-Amino-N(6)-hydroxyadenine | E. coli | High | Base pair substitution |

| Ethyl methanesulfonate (EMS) | Mammalian cells | High | Alkylation |

| 2-Amino-N(6)-methyladenine | Salmonella typhimurium | Moderate | Base pair substitution |

Propriétés

IUPAC Name |

N-(2-amino-7H-purin-6-yl)-N-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O/c1-12(13)5-3-4(9-2-8-3)10-6(7)11-5/h2,13H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFOTFRGFOLZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=NC2=C1NC=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209000 | |

| Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-49-1 | |

| Record name | N6-Hydroxy-N6-methyl-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.